molecular formula C4H8ClF4N B6170899 3,3,4,4-tetrafluorobutan-2-amine hydrochloride CAS No. 2613381-50-1

3,3,4,4-tetrafluorobutan-2-amine hydrochloride

Cat. No.: B6170899
CAS No.: 2613381-50-1
M. Wt: 181.56 g/mol
InChI Key: LMULQBNDCXTPRR-UHFFFAOYSA-N
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Description

3,3,4,4-tetrafluorobutan-2-amine hydrochloride is a chemical compound with the molecular formula C4H8ClF4N and a molecular weight of 181.56 g/mol . This compound is characterized by the presence of four fluorine atoms and an amine group, making it a fluorinated amine derivative. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4-tetrafluorobutan-2-amine hydrochloride typically involves the fluorination of butan-2-amine. One common method includes the use of fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms into the butan-2-amine structure . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,3,4,4-tetrafluorobutan-2-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3,4,4-tetrafluorobutan-2-amine hydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3,3,4,4-tetrafluorobutan-2-amine hydrochloride involves its interaction with molecular targets through its fluorinated amine group. The fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact molecular pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,3,4,4-tetrafluorobutan-2-ol: A fluorinated alcohol with similar structural features but different functional groups.

    3,3,4,4-tetrafluorobutan-2-one: A fluorinated ketone with a carbonyl group instead of an amine.

    3,3,4,4-tetrafluorobutan-2-carboxylic acid: A fluorinated carboxylic acid with an acidic functional group.

Uniqueness

3,3,4,4-tetrafluorobutan-2-amine hydrochloride is unique due to its combination of a fluorinated backbone and an amine group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

2613381-50-1

Molecular Formula

C4H8ClF4N

Molecular Weight

181.56 g/mol

IUPAC Name

3,3,4,4-tetrafluorobutan-2-amine;hydrochloride

InChI

InChI=1S/C4H7F4N.ClH/c1-2(9)4(7,8)3(5)6;/h2-3H,9H2,1H3;1H

InChI Key

LMULQBNDCXTPRR-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(F)F)(F)F)N.Cl

Purity

95

Origin of Product

United States

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